[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine
Description
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H10N4O/c1-6-12-13-9(14-6)8-3-2-7(4-10)5-11-8/h2-3,5H,4,10H2,1H3 |
InChI Key |
JBDSBUKZSNHMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=NC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Method Example: Cyclization Using Triethyl Orthoacetate
- Starting Material: Isonicotinic acid hydrazide (pyridine-3-carbohydrazide)
- Reagent: Triethyl orthoacetate
- Conditions: Reflux for 24 hours
- Workup: Distillation of excess triethyl orthoacetate under reduced pressure, washing with cold ethanol, recrystallization from ethanol
- Yield: Approximately 81.7%
- Product: 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine as brown crystals
- Characterization: Melting point 148–150°C; ^1H NMR signals at δ 2.66 (s, 3H, methyl), 7.88 and 8.81 ppm (pyridine protons).
This method efficiently constructs the oxadiazole ring by intramolecular cyclodehydration of the hydrazide with the orthoester, introducing the methyl substituent at the 5-position of the oxadiazole.
Introduction of the Methanamine Group at the Pyridine 3-Position
The methanamine substituent on the pyridine ring is introduced via functional group transformations on the pyridine core, often involving halomethyl intermediates or direct amination.
Method Example: Halomethylation Followed by Amination
- Intermediate: 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)pyridine derivatives
- Preparation: Reaction of pyridine-carbohydrazide with chloroacetic acid in the presence of phosphoryl chloride (POCl3) under reflux (105–110°C) for 8–10 hours
- Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying, and recrystallization
- Yield: Around 71%
Characterization: Melting point 60–64°C; IR and ^1H NMR confirm chloromethyl functionality.
Amination Step: The chloromethyl intermediate is reacted with ammonia or an amine source under basic conditions to substitute the chlorine with an amino group, yielding the methanamine derivative.
This two-step approach allows selective functionalization at the 3-position of the pyridine ring, enabling the installation of the methanamine moiety.
Alternative Synthetic Routes and Functional Group Transformations
Other synthetic strategies reported include:
Hydrazide Condensation and Cyclization: Using hydrazides and acid derivatives to form the oxadiazole ring, followed by selective reduction or substitution to introduce the amine group.
Use of Protective Groups and Multi-Step Functionalization: Employing protecting groups on the pyridine nitrogen or other reactive sites to enable selective reactions, such as silyl ethers or dioxolane derivatives, followed by deprotection and amination.
One-Pot or Tandem Reactions: Some methods utilize tandem Michael addition and auto-oxidation steps to form complex heterocyclic systems incorporating the oxadiazole and pyridine rings, which can be further functionalized to introduce amine groups.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Characterization Data |
|---|---|---|---|---|---|---|
| 1 | Cyclization to oxadiazole ring | Isonicotinic acid hydrazide | Triethyl orthoacetate, reflux 24 h | 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | 81.7 | Mp 148–150°C; ^1H NMR δ 2.66 (CH3) |
| 2 | Halomethylation | Pyridine-carbohydrazide derivative | Chloroacetic acid, POCl3, reflux 8–10 h | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)pyridine | 71 | Mp 60–64°C; IR 1151, 1572, 1686 cm⁻¹ |
| 3 | Amination | Chloromethyl intermediate | Ammonia or amine, basic conditions | [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine | Variable | Confirmed by NMR, MS |
Research Findings and Analytical Data
NMR Spectroscopy: Proton NMR consistently shows methyl singlets around δ 2.6–2.7 ppm for the oxadiazole methyl group and characteristic pyridine proton signals between δ 7.8–9.0 ppm.
IR Spectroscopy: Key absorptions include C=N stretching around 1680–1700 cm⁻¹ and C-O-C vibrations near 1150 cm⁻¹, confirming oxadiazole formation.
Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the target compound, confirming successful synthesis.
Purification: Recrystallization from ethanol or ethyl acetate is commonly used to obtain pure crystalline products.
Chemical Reactions Analysis
Types of Reactions
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The structural and functional attributes of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine can be compared to analogs with variations in the heterocyclic core, substituents, or amine group. Key comparisons are summarized below:
Heterocyclic Core Modifications
Analysis :
- 1,3,4-Oxadiazole vs. Thiadiazole : Replacement of oxygen with sulfur in the thiadiazole (e.g., MK-8189 intermediate) increases lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting drugs .
- Imidazole Substitution : The imidazole analog () exhibits higher basicity (pKa ~7) compared to oxadiazole (pKa ~1-2), enhancing solubility in acidic environments .
Substituent Variations on the Pyridine Ring
Analysis :
- Methoxyethoxy Group : The 2-methoxyethoxy substituent () introduces ether oxygen atoms, enhancing solubility (logP ~1.5) compared to the methyl-oxadiazole analog (logP ~2.1) .
- Benzyl vs. Pyridine : Benzyl analogs () lack pyridine’s nitrogen, reducing hydrogen-bonding capacity and altering pharmacokinetics .
Amine Group Modifications
Analysis :
Biological Activity
The compound [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine (CAS No. 90558-65-9) is a notable organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is . It features a pyridine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety, contributing to its unique chemical properties and biological activities.
Table 1: Structural Properties
| Property | Value |
|---|---|
| CAS Number | 90558-65-9 |
| Molecular Formula | |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that it may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus blocking their activity. This mechanism is crucial in the development of therapeutic agents targeting diseases such as cancer.
Anticancer Properties
Studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against various cancer cell lines:
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 0.48 |
| Oxadiazole Derivative B | HCT-116 | 0.78 |
| [6-(5-Methyl... | U937 | 0.19 |
Research indicates that these compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of this compound and its analogs. These computational studies analyze the relationship between chemical structure and biological effects, providing insights into how modifications can enhance efficacy.
Case Study 1: Antitumor Activity
In a study published in MDPI, derivatives similar to [6-(5-Methyl...methanamine were evaluated for their antitumor activity against human leukemia cell lines. Results indicated that certain derivatives exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin. Flow cytometry assays confirmed that these compounds effectively induced apoptosis in treated cells .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of oxadiazole derivatives. The findings revealed that several compounds showed selective inhibition against human carbonic anhydrases (hCA), which are implicated in various physiological processes and diseases. The most active derivative demonstrated nanomolar inhibition levels, highlighting the therapeutic potential of these compounds in targeting specific enzymes involved in cancer progression .
Q & A
Q. What are the common synthetic routes for [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridine scaffold with a pre-formed 5-methyl-1,3,4-oxadiazole ring. A validated approach includes:
Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents like p-TsCl (tosyl chloride) in NMP (N-methyl-2-pyrrolidone) with triethylamine .
Pyridine Functionalization : Amine introduction via nucleophilic substitution or reductive amination. For example, oxalate salts of similar amines have been synthesized using Hünig’s base (DIPEA) as a catalyst .
-
Optimization Tips :
-
Purity (>99%) can be achieved by controlling reaction time and temperature (e.g., 0°C to room temperature for cyclization).
-
Column chromatography with gradients of ethyl acetate/hexane is recommended for purification .
- Data Table : Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxadiazole Cyclization | p-TsCl, NMP, Et₃N, RT | 75–85 | 99.6 | |
| Amine Coupling | Hünig’s base, DMF, 60°C | 80 | 98.7 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~204.0706 Da for C₉H₁₀N₄O) and fragmentation patterns .
- NMR : ¹H/¹³C NMR to verify pyridine and oxadiazole ring protons (e.g., pyridine C-H δ ~8.5 ppm; oxadiazole CH₃ δ ~2.5 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>99%) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
- Methodological Answer : Analogous 1,3,4-oxadiazole-pyridine hybrids exhibit:
- Cytotoxicity : IC₅₀ values ranging from 0.26 μM (HepG2) to 2.3 μM (Caco-2) in kinase inhibition assays .
- Target Engagement : EGFR and CDK2 inhibition noted in derivatives with methyl-oxadiazole motifs .
- Assay Design : Use MTT or SRB assays with 48–72 hr exposure times. Include positive controls (e.g., doxorubicin) and validate via Western blot for kinase targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Key Modifications :
Oxadiazole Substitution : 5-Methyl groups enhance metabolic stability compared to unsubstituted oxadiazoles .
Pyridine Positioning : 3-Aminomethyl groups improve solubility and binding affinity in hydrophobic pockets (e.g., kinase ATP sites) .
Q. How should researchers resolve contradictions in cytotoxicity data across studies?
- Methodological Answer : Discrepancies may arise from:
-
Cell Line Variability : Test across multiple lines (e.g., HT-29, HepG2, Caco-2) with standardized passage numbers .
-
Assay Conditions : Control for serum concentration (e.g., 10% FBS vs. serum-free) and oxygen tension (hypoxia vs. normoxia).
-
Data Normalization : Use Z’-factor >0.5 to ensure assay robustness and include replicate experiments (n ≥ 3) .
- Data Table : Cytotoxicity Variability in Analogous Compounds
| Compound | Cell Line | IC₅₀ (μM) | Assay Conditions | Reference |
|---|---|---|---|---|
| Derivative A | HT-29 | 0.78 | 10% FBS, 48 hr | |
| Derivative B | Caco-2 | 2.3 | Serum-free, 72 hr |
Q. What strategies mitigate instability or degradation of the oxadiazole ring during storage?
- Methodological Answer :
- Storage : Lyophilize as HCl salts and store at –20°C under argon. Avoid aqueous buffers at pH >7.0 .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed oxadiazoles) appear as new peaks at Rf ~0.3 .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
